3-Amino-4-methylhexanoic acid

Description

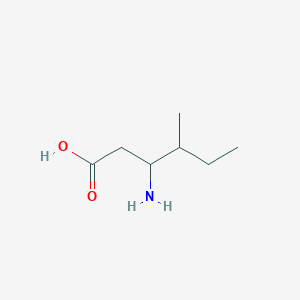

3-Amino-4-methylhexanoic acid (CAS: 40469-87-2, 75946-24-6), also known as L-β-Homoisoleucine, is a branched-chain non-proteinogenic amino acid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . It features two stereocenters in the (3R,4S) configuration, contributing to its chiral properties and biological specificity . The compound is characterized by a hexanoic acid backbone with an amino group at position 3 and a methyl group at position 4 (Figure 1) .

Properties

IUPAC Name |

3-amino-4-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEDYGILOIBOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377438 | |

| Record name | 3-amino-4-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40469-87-2 | |

| Record name | 3-amino-4-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylhexanoic acid typically involves the reaction of methylmalonic acid with ammonia. This reaction proceeds under controlled conditions to ensure the formation of the desired product. The process can be optimized by selecting appropriate solvents and reaction conditions to maximize yield and purity .

Industrial Production Methods

In industrial settings, the production of 3-Amino-4-methylhexanoic acid may involve more complex methodologies, including the use of chiral catalysts to ensure the production of a specific enantiomer. The use of environmentally friendly reagents and solvents is also a consideration in industrial synthesis to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or other substituted products.

Scientific Research Applications

3-Amino-4-methylhexanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential role in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of neurotransmitters or other biologically active molecules. The amino group and carboxylic acid group allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

4-Aminohexanoic Acid

Molecular Formula: C₆H₁₃NO₂ | MW: 131.17 g/mol | CAS: 5415-99-6 .

Structural and Functional Differences:

- Amino Group Position: The amino group is at position 4 instead of position 3, making it a positional isomer .

- Chain Length: Shorter carbon chain (hexanoic acid vs. hexanoic acid).

- Applications: Primarily used in polymer science (e.g., nylon derivatives) and as a γ-aminobutyric acid (GABA) analog .

| Parameter | 3-Amino-4-methylhexanoic Acid | 4-Aminohexanoic Acid |

|---|---|---|

| Molecular Formula | C₇H₁₅NO₂ | C₆H₁₃NO₂ |

| Molecular Weight | 145.20 g/mol | 131.17 g/mol |

| Stereochemistry | Chiral (2 stereocenters) | Not chiral |

| Key Applications | Peptide synthesis, pharmacology | Polymer chemistry |

3-(Aminoethyl)-5-methyl-4-hexenoic Acid

Molecular Formula: C₉H₁₇NO₂ | MW: 171.24 g/mol | CAS: Not available .

Structural and Functional Differences:

- Double Bond : Contains a double bond at position 4, introducing planar rigidity .

- Aminoethyl Substituent: An additional aminoethyl group at position 3 alters solubility and reactivity.

- Applications: Used in synthesizing aminotransferase inhibitors, highlighting its role in enzyme-targeted studies .

| Parameter | 3-Amino-4-methylhexanoic Acid | 3-(Aminoethyl)-5-methyl-4-hexenoic Acid |

|---|---|---|

| Molecular Formula | C₇H₁₅NO₂ | C₉H₁₇NO₂ |

| Double Bond | Absent | Present (position 4) |

| Functional Groups | Amino, methyl, carboxylic acid | Aminoethyl, methyl, carboxylic acid |

Hydrochloride Salt Derivatives

- (3R,4S)-3-Amino-4-methylhexanoic Acid Hydrochloride Molecular Formula: C₇H₁₅NO₂·HCl | MW: 181.66 g/mol | CAS: 219310-10-8 .

Key Differences from Parent Compound:

Mass Spectrometry and Structural Confirmation

- 3-Amino-4-methylhexanoic Acid: LC-ESI-QTOF analysis confirms the [M+H]⁺ ion at m/z 145.11028 and fragmentation pathways consistent with its branched structure .

- Hydrochloride Salt : MS/MS data (m/z 181.66) validates the addition of HCl and stability under ionization .

Biological Activity

3-Amino-4-methylhexanoic acid (also known as AMHA) is a chiral amino acid derivative that has garnered attention in various fields, including biochemistry, pharmacology, and metabolic research. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on a review of current literature and research findings.

Chemical Structure and Properties

- IUPAC Name : (3R,4S)-3-amino-4-methylhexanoic acid

- Molecular Formula : C7H15NO2

- Molecular Weight : 145.2 g/mol

- CAS Number : 40469-87-2

The distinct stereochemistry of AMHA is crucial for its biological activity, influencing its interactions with enzymes and receptors in metabolic pathways .

The mechanism of action of 3-amino-4-methylhexanoic acid involves its role as a substrate or inhibitor for various enzymes. Its structural properties allow it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to significant effects on biochemical pathways, including:

- Metabolic Pathways : AMHA participates in amino acid metabolism and can influence nitrogen metabolism.

- Enzyme Interactions : It may act as an inhibitor or activator for specific enzymes involved in metabolic regulation .

1. Metabolic Effects

Research indicates that AMHA can affect metabolic processes by interacting with enzymes that regulate amino acid synthesis and degradation. Its role in metabolic pathways makes it significant for studies related to nutrition and metabolism .

2. Therapeutic Potential

AMHA has been investigated for potential therapeutic applications, particularly in the context of metabolic disorders. Its ability to modulate enzyme activity suggests possible uses in treating conditions such as obesity and diabetes by influencing metabolic rates .

3. Neuroprotective Effects

Preliminary studies suggest that AMHA may exhibit neuroprotective properties. It has been shown to influence neurotransmitter levels and may have implications for neurodegenerative diseases .

Case Study 1: Neuroprotective Effects in Zebrafish

A study examined the neurotoxic effects of valproic acid and its analogs, including AMHA, on zebrafish embryos. The findings suggested that AMHA might mitigate some neurotoxic effects associated with valproic acid exposure, indicating its potential as a protective agent against neurotoxicity .

Case Study 2: Metabolic Regulation

In a controlled study involving metabolic profiling, AMHA was administered to animal models to assess its impact on energy metabolism. Results indicated a significant alteration in metabolic rates, suggesting that AMHA could play a role in enhancing energy expenditure and reducing fat accumulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2S,3R,4S)-4-Hydroxyisoleucine | Chiral Amino Acid | Insulinotropic activity |

| (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid | Chiral Amino Acid | Similar enzyme interactions |

| (S)-4-methyl-3-hexanone | Ketone | Related structure but different biological properties |

AMHA's unique structure allows it to participate in peptide synthesis and other biochemical reactions that distinguish it from other similar compounds .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-amino-4-methylhexanoic acid, and how do they influence experimental design?

- Answer : The compound (CAS 40469-87-2) has a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.1995 g/mol . Its structure includes both amino and carboxylic acid functional groups, which dictate solubility in polar solvents and reactivity in condensation or amidation reactions. These properties necessitate careful pH control (e.g., buffered solutions) during synthesis or biological assays to avoid unwanted side reactions.

Q. What are the recommended handling and storage protocols for 3-amino-4-methylhexanoic acid to ensure stability?

- Answer : Avoid inhalation, skin/eye contact, and dust formation. Store in a cool, dry environment away from heat and moisture. Use inert gas purging for long-term storage to prevent oxidation. Decontaminate spills with alcohol-based solvents .

Q. What synthetic approaches are commonly used for preparing β-amino acids like 3-amino-4-methylhexanoic acid?

- Answer : While direct synthesis data for this compound is limited, analogous β-amino acids are typically synthesized via:

- Strecker synthesis : Using aldehydes, ammonia, and cyanide.

- Enantioselective methods : Chiral catalysts (e.g., Evans’ oxazaborolidines) to control stereochemistry .

- Hydrolysis of nitriles or esters : For carboxyl group introduction .

Q. How can researchers validate the purity and structural integrity of 3-amino-4-methylhexanoic acid?

- Answer : Use a combination of:

- Chromatography : HPLC with UV detection (λ ~210 nm for carboxylic acids) .

- Spectroscopy : ¹H/¹³C NMR to confirm backbone structure (e.g., δ ~1.3 ppm for methyl groups, δ ~3.2 ppm for amino protons) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (m/z ~145) .

Advanced Research Questions

Q. How does stereochemistry (e.g., (3R,4S) vs. (3S,4R) isomers) affect the reactivity or biological activity of 3-amino-4-methylhexanoic acid?

- Answer : Stereochemical configuration influences enzyme binding (e.g., in peptide synthesis) and solubility. For example, the (3R,4S) hydrochloride salt may exhibit enhanced crystallinity. To resolve isomers:

- Chiral chromatography : Use amylose- or cellulose-based columns.

- Circular dichroism (CD) : Monitor optical activity in aqueous solutions.

Q. What experimental strategies address contradictions in reported stability data for amino-carboxylic acids under varying pH and temperature?

- Answer : Conduct accelerated stability studies:

- Thermal stress testing : Heat samples to 40–60°C and monitor degradation via TLC or NMR.

- pH-dependent hydrolysis : Expose to buffers (pH 2–12) and quantify remaining compound .

- Incompatibility screening : Avoid strong acids/oxidizers to prevent decarboxylation .

Q. How can researchers assess the compound’s potential as a precursor for bioactive peptides or enzyme inhibitors?

- Answer :

- Peptide coupling : Use EDCI/HOBt for amide bond formation with other amino acids.

- Enzyme assays : Test inhibition of proteases (e.g., elastase) using fluorogenic substrates.

- Molecular docking : Model interactions with target proteins (e.g., using AutoDock Vina) .

Q. What analytical challenges arise when quantifying trace impurities (e.g., diastereomers or byproducts) in 3-amino-4-methylhexanoic acid?

- Answer :

- Limit of detection (LOD) optimization : Use UPLC-MS/MS for sub-ppm sensitivity.

- Derivatization : Enhance chromatographic resolution with FMOC-Cl or dansyl chloride .

- Isotopic labeling : ¹⁵N or ¹³C tracing to distinguish impurities during synthesis .

Methodological Notes

- Data gaps : Limited toxicity and environmental impact data (e.g., Ecotoxicological studies in are absent). Propose zebrafish or Daphnia magna assays for preliminary ecotoxicity profiling.

- Contradictions : Stability under oxidative conditions is unreported; recommend O₂ exposure experiments with radical scavengers (e.g., BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.